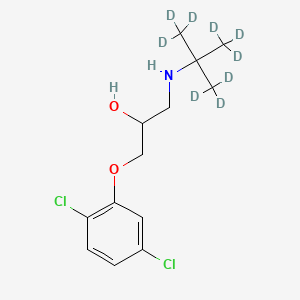
Chlorhydrate de méthoxyphedrine
Vue d'ensemble
Description
Methedrone is a phenethylamine, amphetamine, and cathinone derivative that acts as a triple reuptake/release/reversible monoamine oxidase inhibitor. Its use as a recreational drug and its toxicity has recently been reported. Methedrone is closely related to mephedrone, a psychoactive compound which is regulated in many countries, including the United States. The hydrochloride formulation of this compound is intended for use as a standard for the forensic analysis of samples that may contain methedrone.
Applications De Recherche Scientifique
Médecine
Chlorhydrate de méthoxyphedrine: a fait l’objet d’études pour ses applications médicales potentielles, en particulier dans le contexte de ses propriétés pharmacocinétiques. La recherche s’est concentrée sur la compréhension de la manière dont le composé est absorbé, distribué, métabolisé et excrété dans l’organisme . Des études d’administration contrôlée chez l’homme ont fourni des informations sur l’absorption et l’élimination rapides du médicament, ce qui pourrait éclairer ses utilisations thérapeutiques ou ses risques potentiels .
Pharmacologie
En pharmacologie, This compound est intéressant en raison de sa similitude structurale avec d’autres substances psychoactives. Des études ont exploré ses effets sur les systèmes de neurotransmetteurs et son potentiel en tant que composé psychoactif . L’interaction du composé avec les transporteurs de monoamines et ses effets sur les niveaux de dopamine et de sérotonine sont des domaines clés de la recherche, qui pourraient conduire à de nouveaux traitements pour les troubles neurologiques ou la toxicomanie .
Toxicologie
La recherche toxicologique sur This compound vise à comprendre son profil de toxicité et les risques associés à son utilisation. Cela inclut l’étude des effets du composé sur divers systèmes biologiques et son potentiel à causer des dommages à différents niveaux d’exposition. Une telle recherche est cruciale pour la santé publique et la sécurité, ainsi que pour le développement d’antidotes ou de traitements pour les surdoses .
Neurosciences
This compound: est étudié en neurosciences pour ses effets sur le système nerveux central. La recherche a étudié sa neurotoxicité et ses impacts comportementaux sur des modèles animaux, fournissant des informations sur la façon dont les cathinones synthétiques peuvent affecter le fonctionnement du cerveau et le comportement. Cette recherche peut éclairer le développement de stratégies pour atténuer les effets négatifs de la toxicomanie sur le cerveau .
Biochimie
Les études biochimiques de This compound se concentrent sur sa structure moléculaire et ses interactions au niveau cellulaire. Cela inclut l’examen de la façon dont le composé affecte les processus cellulaires et les enzymes, ainsi que son utilisation potentielle en tant qu’outil ou sonde biochimique. Comprendre les voies biochimiques influencées par le this compound peut conduire à la découverte de nouvelles cibles médicamenteuses et de stratégies thérapeutiques .
Sciences forensiques
En sciences forensiques, This compound est pertinent pour la détection et l’analyse des cathinones synthétiques dans les contextes juridiques. Le développement de méthodes analytiques sensibles et spécifiques pour identifier le this compound dans les échantillons biologiques est crucial pour les forces de l’ordre et les procédures judiciaires. Cette recherche soutient l’identification précise des substances dans les cas de consommation et de trafic de drogues illicites
Analyse Biochimique
Biochemical Properties
Methoxyphedrine Hydrochloride has been found to be a potent serotonin transporter (SERT) and norepinephrine transporter (NET) inhibitor, but a weak dopamine transporter (DAT) inhibitor . It interacts with these enzymes and proteins to exert its biochemical effects .
Cellular Effects
Methoxyphedrine Hydrochloride induces the transportation mediated release of NE, DA, and 5-HT from cells preloaded with monoamines, making it a serotonin-norepinephrine-dopamine releasing agent . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pharmacology of Methoxyphedrine Hydrochloride is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system . They permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release .
Metabolic Pathways
The metabolic pathways of Methoxyphedrine Hydrochloride involve N-demethylation to the primary amine, reduction of the keto moiety (to the respective alcohol), oxidation of the tolyl moiety (to the corresponding alcohol), and conjugation with glucuronic and succinic acids .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9;/h4-8,12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJFAKGYWIXUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681073, DTXSID601348162 | |
| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879665-92-6 | |
| Record name | Methoxyphedrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879665926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879665-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYPHEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1F13O4DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)





![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)
